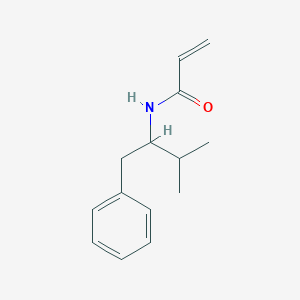

![molecular formula C13H22Cl2N2O B2477294 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride CAS No. 1266690-89-4](/img/structure/B2477294.png)

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

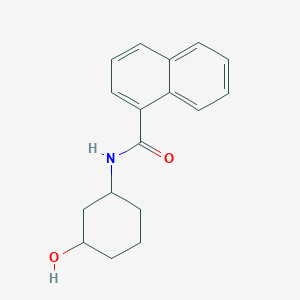

“1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N2O . It can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C13H22Cl2N2O . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Applications De Recherche Scientifique

Pharmacological Potential of Piperazine Derivatives

Piperazine derivatives are known for their broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anti-inflammatory, and antiviral effects. These compounds have been a focus of therapeutic research due to their versatility and efficacy across various conditions. For instance, certain piperazine derivatives have reached clinical application stages, primarily in treating depression, psychosis, and anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are crucial for their pharmacological actions, including serotonin receptor-related effects (S. Caccia, 2007).

Piperazine in Antimicrobial and Antituberculosis Agents

Recent studies have highlighted the significance of piperazine as a key building block in designing molecules with potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis. These compounds have shown promise in addressing multidrug-resistant and extensively drug-resistant strains of tuberculosis, showcasing the potential of piperazine derivatives in contributing to global health challenges (P. Girase et al., 2020).

Development in Tuberculosis Treatment

An example of the clinical application of piperazine derivatives is Macozinone (PBTZ169), a compound undergoing clinical trials for tuberculosis treatment. This highlights the ongoing interest in exploring piperazine derivatives for developing more efficient drug regimens for combating tuberculosis, underscoring the compound's role in synthesizing arabinan polymers of the cell wall in Mycobacterium tuberculosis (V. Makarov & K. Mikušová, 2020).

Piperazine in DNA Interaction Studies

Piperazine derivatives have also been studied for their interactions with DNA, particularly as minor groove binders. For example, Hoechst 33258, a well-known bis-benzimidazole minor groove binder, contains a piperazine derivative that exhibits specificity for AT-rich sequences of double-stranded DNA. This application is critical in understanding the molecular basis for DNA sequence recognition and binding, offering pathways for rational drug design and therapeutic interventions (U. Issar & R. Kakkar, 2013).

Safety and Hazards

The safety data sheet for a similar compound, “1- (2-Methoxyphenyl)piperazine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

The primary target of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is the serotonin receptor (5-HT1A) . This receptor plays a crucial role in regulating mood, anxiety, sleep, and other functions in the body .

Mode of Action

This compound acts as an antagonist at the serotonin receptor . It binds to the receptor and prevents serotonin from activating it, thereby inhibiting the downstream effects of serotonin signaling .

Biochemical Pathways

The compound’s action on the serotonin receptor affects the serotonin signaling pathway .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .

Result of Action

The antagonistic action of this compound on the serotonin receptor can lead to a decrease in serotonin signaling . This could result in changes in mood, anxiety levels, and other serotonin-regulated functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to the serotonin receptor .

Propriétés

IUPAC Name |

1-[2-(2-methoxyphenyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15;;/h2-5,14H,6-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDPLLLSHULJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2477215.png)

![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2477216.png)

![4-[[2-[(3,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2477218.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2477221.png)

![1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477227.png)

![Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate](/img/structure/B2477232.png)

![2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2477233.png)

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)